molecular formula C9H15NO3 B2487771 Ethyl 1-methyl-2-oxopiperidine-3-carboxylate CAS No. 21576-27-2

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Cat. No. B2487771
CAS RN: 21576-27-2
M. Wt: 185.223
InChI Key: RCFIDKPBGWQLTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "Ethyl 1-methyl-2-oxopiperidine-3-carboxylate" involves a series of chemoselective syntheses and modifications. For instance, an efficient method for the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate in the production of certain pharmaceuticals, starts from 1-methyl-1,2,3,6-tetrahydropyridine through a series of reactions including oxidation and acylation, showcasing the complexity and versatility in synthesizing piperidine derivatives (Kim et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using various spectroscopic techniques. For example, "tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate" was prepared through a complex nine-step reaction and its structure was confirmed by intermolecular N—H⋯O hydrogen bonds forming a porous three-dimensional network in the crystal structure, indicating the detailed molecular interactions that contribute to the stability and properties of such compounds (Wang et al., 2008).

Chemical Reactions and Properties

The reactivity and chemical properties of piperidine derivatives are influenced by their functional groups and structural configuration. For instance, Michael reactions involving methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates result in the formation of substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, highlighting the stereochemical aspects and the potential for further transformations of these products (Vafina et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of compounds similar to "Ethyl 1-methyl-2-oxopiperidine-3-carboxylate" can be determined through crystallographic studies. For example, the synthesis of "ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate" demonstrates its triclinic crystal system and the presence of intramolecular hydrogen bonds contributing to the structural stability, which is essential for understanding the physical characteristics of these compounds (Achutha et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are critical for the application of piperidine derivatives. The synthesis and characterization of "Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate" provide insights into its chemical behavior and potential applications, emphasizing the importance of such analyses (Sapnakumari et al., 2014).

Scientific Research Applications

Synthesis and Stereochemistry

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is used in the synthesis of various complex organic compounds. For example, it is involved in the formation of 3-azabicyclo[3.3.1]nonane derivatives through Michael reactions with α,β-unsaturated carbonyl compounds (Vafina et al., 2003). This showcases its role in creating structures with potential medicinal and chemical applications.

Pharmaceutical Intermediate

This compound also serves as a precursor in pharmaceutical synthesis. For example, it's used in the preparation of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, which is synthesized through a nine-step reaction starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate (Wang et al., 2008). Such intermediates are critical in the development of various drugs.

X-ray Powder Diffraction

In materials science, ethyl 1-methyl-2-oxopiperidine-3-carboxylate-related compounds are studied using X-ray powder diffraction techniques. This is important in understanding the crystalline structures of these compounds, as demonstrated in the analysis of related compounds used in the synthesis of anticoagulants like apixaban (Wang et al., 2017).

Catalyst in Organic Reactions

This compound plays a role as a reactant in iodine-catalyzed syntheses. For example, it is used in the preparation of 5-arylanthra[2,1-c][2,7]naphthyridine derivatives, showcasing its utility in creating complex organic structures under mild reaction conditions and with good yields (Jiang et al., 2012).

Intermediate for Protein Kinase Inhibitors

It is also an important intermediate in the synthesis of protein kinase inhibitors. For instance, a novel asymmetric synthesis of a compound starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride was used for creating a potent protein kinase inhibitor (Hao et al., 2011). This highlights its significance in the development of new therapeutic agents.

properties

IUPAC Name

ethyl 1-methyl-2-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-13-9(12)7-5-4-6-10(2)8(7)11/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFIDKPBGWQLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Citations

For This Compound
2
Citations
MA Loreto, A Migliorini, PA Tardella, A Gambacorta - 2007 - Wiley Online Library
… Ethyl 1-Methyl-2-oxopiperidine-3-carboxylate (6c): To a suspension of NaH (7.0 g, 160 mmol, 60 % suspension in mineral oil) in anhydrous THF (70 mL), a solution of 5c (4.5 g, 40 mmol…
A Ngamnithiporn - 2021 - search.proquest.com
Described in this thesis are four projects related to the development of synthetic methodologies for the preparation of enantioenriched building blocks, and the total syntheses of …
Number of citations: 0 search.proquest.com

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